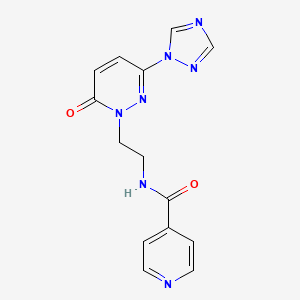

N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide

Descripción

N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide is a heterocyclic compound featuring a pyridazinone core substituted with a 1,2,4-triazole moiety and an ethyl linker to an isonicotinamide group.

Propiedades

IUPAC Name |

N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N7O2/c22-13-2-1-12(21-10-16-9-18-21)19-20(13)8-7-17-14(23)11-3-5-15-6-4-11/h1-6,9-10H,7-8H2,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPVEJVHGBNLCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1N2C=NC=N2)CCNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the pyridazine and isonicotinamide moieties further contributes to its potential pharmacological effects. The structure can be summarized as follows:

- Molecular Formula : CHNO

- Molecular Weight : 256.28 g/mol

- Key Functional Groups : Triazole, pyridazine, isonicotinamide

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. For example, compounds similar to N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide have shown promising results against Mycobacterium tuberculosis (MTB). A study reported IC values ranging from 1.35 to 2.18 μM for certain derivatives against MTB H37Ra strains .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. A related study indicated that triazole-containing compounds could induce apoptosis in various cancer cell lines through the modulation of signaling pathways .

The mechanism by which N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : The triazole ring may interact with specific enzymes involved in cellular metabolism or pathogen survival.

- Disruption of Cellular Processes : By interfering with nucleic acid synthesis or protein function, the compound may hinder cell growth and replication.

Case Study 1: Antimycobacterial Activity

A focused study on triazole derivatives demonstrated that certain modifications could enhance their efficacy against MTB. The derivatives exhibited low cytotoxicity on human cells (HEK-293), indicating a favorable therapeutic index .

| Compound | IC (μM) | IC (μM) |

|---|---|---|

| Compound A | 1.35 | 3.73 |

| Compound B | 2.18 | 4.00 |

Case Study 2: Anticancer Properties

Another research effort highlighted the anticancer potential of triazole derivatives through in vitro assays against various cancer cell lines. The findings suggested that these compounds could serve as lead candidates for further development in cancer therapy .

| Cell Line | Compound | IC (μM) |

|---|---|---|

| MCF-7 | Compound C | 15 |

| HeLa | Compound D | 10 |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

Compound A : N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide (CAS 1448058-91-0)

- Molecular Formula : C₂₂H₁₇N₇O₃

- Molecular Weight : 427.4 g/mol

- Substituents : Benzo[c]isoxazole-5-carboxamide with a phenyl group.

Compound B : N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide (CAS 1448124-54-6)

- Molecular Formula : C₂₀H₁₈N₈O₃

- Molecular Weight : 418.4 g/mol

- Substituents: A pyrimidinone-acetamide group.

- Notable Features: The pyrimidinone ring may confer additional hydrogen-bonding capacity compared to the isonicotinamide group in the target compound .

Compound C : 2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide (CAS 2034348-79-1)

- Molecular Formula : C₁₆H₁₃N₇O₂S

- Molecular Weight : 367.4 g/mol

- Substituents : Thiophene-linked triazolopyridazine.

Compound D : N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide

- Molecular Formula: Not explicitly provided (estimated C₁₉H₁₈N₆O₂).

- Substituents : Indole-ethyl and pyrazole groups.

- Notable Features: The indole moiety may enhance interactions with hydrophobic binding pockets in proteins .

Structural and Functional Comparison Table

*Note: Physical properties (e.g., solubility, melting point) for the target compound are unavailable in the evidence.

Key Findings from Comparative Analysis

Substituent Impact on Molecular Weight: The target compound’s isonicotinamide group likely results in a molecular weight comparable to Compound B (~420 g/mol).

Electronic and Solubility Profiles :

- Compound C’s thiophene substituent introduces sulfur-mediated polarity, which could enhance aqueous solubility compared to the phenyl groups in Compounds A and B .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.